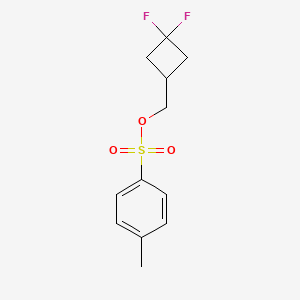

(3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate

説明

特性

IUPAC Name |

(3,3-difluorocyclobutyl)methyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F2O3S/c1-9-2-4-11(5-3-9)18(15,16)17-8-10-6-12(13,14)7-10/h2-5,10H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCKQZBURCGQHFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2CC(C2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate typically involves the reaction of (3,3-Difluorocyclobutyl)methanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

化学反応の分析

Types of Reactions: (3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or a sulfide.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed:

Nucleophilic Substitution: Formation of substituted cyclobutyl derivatives.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of sulfonic acids or sulfides.

科学的研究の応用

Based on the search results, (3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate is relevant to the synthesis of other compounds, and has scientific research applications.

This compound

Overview

this compound is a chemical compound that is used as a building block in the synthesis of other molecules.

Applications in Scientific Research

- Chemistry It can be used as a building block for synthesizing more complex molecules. For example, it is used in the synthesis of 2-(3,3-Difluorocyclobutyl)acetonitrile.

2-(3,3-Difluorocyclobutyl)acetonitrile* This compound has applications in chemistry, biology, medicine, and industry: - Chemistry It is a building block in the synthesis of complex organic molecules, like pharmaceuticals and agrochemicals.

- Biology It is investigated for its potential biological activity, such as enzyme inhibition and receptor binding studies.

- Medicine It is explored for potential therapeutic properties, including anti-inflammatory or anticancer activities.

- Industry It is used to produce specialty chemicals and materials, including polymers and advanced materials with unique properties.

Relevance in Patents

this compound appears in patents related to:

- Pyrrolo[2,3-d]pyrimidine derivatives These compounds are useful for inhibiting Janus Kinase (JAK) and treating conditions or disorders including myositis, vasculitis, pemphigus, Crohn's disease, lupus, nephritis, psoriasis, multiple Sclerosis, major depression disorder, allergy, asthma, Sjogren's disease, dry eye syndrome, transplant rejection, cancer, and inflammatory bowel disease .

- Cycloalkyl-substituted pyrimidinedione compounds These compounds have therapeutic agents and methods for the treatment of Hypertrophic Cardiomyopathy (HCM) and related cardiac disorders .

- Tyk2 inhibitors As a chemical group .

- Raf inhibitors For treating cancer .

作用機序

The mechanism of action of (3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The difluorocyclobutyl group can form strong interactions with proteins, enzymes, or receptors, modulating their activity. The sulfonate group can enhance the solubility and stability of the compound, facilitating its interaction with biological targets.

類似化合物との比較

Structural and Electronic Differences

2-(3-Methyl-3H-diazirin-3-yl)ethyl 4-Methylbenzenesulfonate

- Structure : Features a photoreactive diazirine ring instead of a difluorocyclobutyl group.

- Reactivity : The diazirine group enables photoaffinity labeling, whereas the difluorocyclobutyl group in the target compound is inert to light but contributes to steric and electronic modulation.

- Applications : Diazirine derivatives are used in proteomics for crosslinking studies, while the target compound is suited for introducing fluorinated cyclobutyl motifs into molecules .

(3-Acetylphenyl) 4-Methylbenzenesulfonate

- Structure : Contains an electron-withdrawing acetyl group on an aromatic ring.

- Reactivity : The acetyl group enhances the leaving-group ability of the tosylate via resonance and inductive effects. In contrast, the difluorocyclobutyl group’s electron-withdrawing nature arises from fluorine atoms, which stabilize the transition state during substitution reactions.

- Applications : The acetylphenyl derivative is used in coupling reactions (e.g., Suzuki-Miyaura), while the target compound is tailored for aliphatic substitutions .

4-[10-(2-Methoxyethyl)-3,3,6,6-tetramethyl-1,8-dioxo-decahydroacridinyl]phenyl 4-Methylbenzenesulfonate

- Structure : A bulky polycyclic acridinyl system attached to the tosyl group.

- Reactivity : Steric hindrance from the acridinyl group slows nucleophilic substitutions compared to the less hindered difluorocyclobutyl derivative.

- Applications : The acridinyl compound may serve as a precursor for dyes or sensors, whereas the target compound is optimized for synthetic flexibility .

Reactivity in Desulfonylation and Substitution Reactions

The desulfonylation of 4-methylbenzenesulfonates, as described in , occurs under transition-metal-free conditions using KOtBu in DMSO. The difluorocyclobutyl derivative is expected to undergo similar desulfonylation to yield (3,3-difluorocyclobutyl)methanol. Key comparisons include:

- Reaction Rate : Electron-withdrawing groups (e.g., fluorine in the target compound, acetyl in ) accelerate desulfonylation by stabilizing negative charge buildup in the transition state.

- Steric Effects : The cyclobutyl ring imposes moderate steric hindrance compared to the bulky acridinyl derivative (), which may slow reaction kinetics .

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups | Applications |

|---|---|---|---|---|

| (3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate | C₁₂H₁₄F₂O₃S | ~292.3 | Difluorocyclobutyl, tosyl | Drug synthesis, fluorinated building blocks |

| 2-(3-Methyl-3H-diazirin-3-yl)ethyl 4-methylbenzenesulfonate | C₁₁H₁₄N₂O₃S | 254.31 | Diazirine, tosyl | Photoaffinity labeling, proteomics |

| (3-Acetylphenyl) 4-methylbenzenesulfonate | C₁₅H₁₄O₄S | 290.33 | Acetylphenyl, tosyl | Coupling reactions, aryl intermediates |

| Acridinyl-derived 4-methylbenzenesulfonate | C₃₃H₃₉NO₆S | 577.73 | Polycyclic acridinyl, tosyl | Dyes, sensors, macromolecular synthesis |

生物活性

(3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate is a synthetic compound characterized by its unique difluorocyclobutyl group and a sulfonate moiety. Its molecular formula is C12H14F2O3S. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a building block in drug development and its interactions with various biological targets.

The synthesis of this compound typically involves the reaction between (3,3-Difluorocyclobutyl)methanol and 4-methylbenzenesulfonyl chloride, often utilizing bases like pyridine or triethylamine under anhydrous conditions to prevent hydrolysis. The purification process generally includes recrystallization or column chromatography to ensure high yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Protein Binding : The difluorocyclobutyl group enhances the compound's ability to form strong interactions with proteins, enzymes, or receptors, thereby modulating their activity.

- Sulfonate Group : This moiety increases the solubility and stability of the compound, facilitating its interaction with biological targets.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- P2X3 Receptor Antagonism : The compound has been identified as a P2X3 receptor antagonist, which plays a crucial role in pain perception and various sensory processes. Its antagonistic effects on these receptors suggest potential applications in treating pain-related disorders .

- Calcium Channel Modulation : It has been shown to affect T-type calcium channels, which are implicated in nociception. Studies indicate that compounds targeting these channels can alleviate pain responses in models of diabetic neuropathy .

Case Studies

- Pain Management : In a study involving diabetic neuropathy models, this compound demonstrated significant antinociceptive effects by selectively inhibiting P2X3 receptor activity. This provides a potential therapeutic avenue for chronic pain management .

- Inflammatory Responses : Research exploring the role of P2X3 receptors in inflammatory conditions highlighted the compound's ability to modulate ATP-induced responses in sensory neurons, suggesting its utility in treating conditions like asthma and bladder pain syndrome .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | P2X3 receptor antagonist; calcium channel modulation | Inhibits receptor activity; alters calcium influx |

| Other sulfonates | Variable; often less selective | General sulfonate activity |

| Compounds without difluorocyclobutyl group | Typically lower metabolic stability | Less effective in receptor modulation |

Q & A

Q. What are the standard synthetic routes for preparing (3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate?

The compound is typically synthesized via esterification of (3,3-difluorocyclobutyl)methanol with 4-methylbenzenesulfonyl chloride. Reaction conditions often involve a base like pyridine or triethylamine in anhydrous dichloromethane or THF at 0–25°C. Purification is achieved through column chromatography or recrystallization, with yields monitored by TLC and NMR .

Q. How can researchers verify the purity and structural identity of this compound?

Key methods include:

- NMR spectroscopy : , , and NMR to confirm substitution patterns and cyclobutane ring integrity.

- Mass spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and isotopic patterns.

- HPLC : Purity assessment using reverse-phase columns with UV detection .

Q. What safety precautions are critical when handling this sulfonate ester?

The compound may pose hazards (e.g., H302, H315). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Storage at 4°C in airtight containers is recommended. Spills should be neutralized with inert absorbents and disposed of as hazardous waste .

Advanced Research Questions

Q. How can X-ray crystallography with SHELX software resolve structural ambiguities in fluorinated cyclobutane derivatives?

SHELXL refines crystallographic data by modeling fluorine’s high electron density and addressing disorder in the cyclobutane ring. For example, anisotropic displacement parameters refine fluorine positions, while TWIN commands resolve twinning in crystals. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .

Q. What experimental strategies address contradictory yields in nucleophilic substitution reactions involving this compound?

Design of Experiments (DoE) can optimize reaction parameters:

- Solvent polarity : Test DMF vs. THF to assess solvation effects.

- Temperature gradients : Compare 25°C vs. 40°C for kinetic control.

- Catalyst screening : Use phase-transfer catalysts (e.g., TBAB) or Lewis acids (e.g., ZnCl) to enhance reactivity. Conflicting data may arise from competing elimination pathways, which can be suppressed by sterically hindered bases .

Q. How does the difluorocyclobutyl group influence the compound’s pharmacokinetic properties in drug discovery?

The rigid cyclobutane ring enhances metabolic stability by reducing cytochrome P450 oxidation. Fluorine atoms increase lipophilicity (logP) and membrane permeability, as shown in comparative studies with non-fluorinated analogs. In vitro assays (e.g., microsomal stability tests) and molecular docking (e.g., with CYP3A4) validate these effects .

Q. What advanced spectroscopic techniques differentiate conformational isomers of the difluorocyclobutyl moiety?

- VT-NMR : Variable-temperature NMR reveals ring puckering dynamics (ΔG‡ calculated via Eyring equation).

- IR spectroscopy : Stretching frequencies (C-F at ~1100 cm) distinguish axial vs. equatorial fluorine orientations.

- DFT calculations : Geometry optimization at the B3LYP/6-311+G(d,p) level predicts energetically favored conformers .

Methodological Tables

Table 1: Key Characterization Data for this compound

| Property | Method/Value | Source |

|---|---|---|

| Molecular Weight | 278.30 g/mol | |

| NMR (CDCl) | δ 7.80 (d, 2H, Ar), 4.20 (m, 2H, CH) | |

| NMR | δ -110.2 (s, 2F) | |

| HRMS (ESI+) | m/z 279.0921 [M+H] |

Table 2: Comparison of Synthetic Yields Under Varied Conditions

| Base | Solvent | Temp (°C) | Yield (%) | Byproduct Identified |

|---|---|---|---|---|

| EtN | CHCl | 0 | 78 | None |

| Pyridine | THF | 25 | 65 | Cyclobutene (5%) |

| DBU | DMF | 40 | 42 | Olefin (18%) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。